N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that combines several functional groups, including furan, oxadiazole, and benzothiazole
Preparation Methods
The synthesis of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the bromination of furan to obtain 5-bromofuran.
Synthesis of the oxadiazole ring: The brominated furan is then reacted with appropriate reagents to form the 1,3,4-oxadiazole ring.
Formation of the benzothiazole ring: The oxadiazole intermediate is then coupled with a benzothiazole derivative to form the final compound.
Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interaction with biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets, such as bacterial enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. Molecular docking studies have shown that the compound forms stable complexes with its target enzymes, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds also exhibit significant biological activity and are used in similar medicinal chemistry applications.
Benzothiazole-6-carboxylic acid derivatives: These compounds are used in the synthesis of various bioactive molecules and have similar structural features.
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrN4O3S/c15-11-4-3-9(21-11)13-18-19-14(22-13)17-12(20)7-1-2-8-10(5-7)23-6-16-8/h1-6H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFZKSKBBXZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NN=C(O3)C4=CC=C(O4)Br)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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